2-Methoxy-5-(pentafluorosulfur)benzyl alcohol

Description

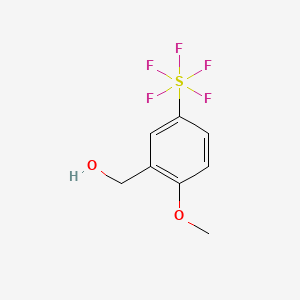

Chemical Structure and Properties 2-Methoxy-5-(pentafluorosulfur)benzyl alcohol ([2-methoxy-5-(pentafluoro-λ⁶-sulfanyl)phenyl]methanol) is a fluorinated benzyl alcohol derivative with a methoxy (-OCH₃) group at position 2 and a pentafluorosulfur (-SF₅) group at position 5 on the benzene ring (Figure 1). Its molecular formula is C₈H₇F₅O₂S, and its molecular weight is 262.63 g/mol (calculated based on analogous compounds in and ). The compound is characterized by the strong electron-withdrawing nature of the SF₅ group, which enhances its stability and influences its reactivity in synthetic applications.

For this compound, a plausible route involves:

Demethylation of 2-methoxy-5-(pentafluorosulfur)benzoic acid.

Reduction of the resulting carboxylic acid to the alcohol.

Applications The SF₅ group is valued in medicinal chemistry and materials science for its steric bulk and electronegativity, which can improve metabolic stability and binding affinity in drug candidates.

Properties

IUPAC Name |

[2-methoxy-5-(pentafluoro-λ6-sulfanyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F5O2S/c1-15-8-3-2-7(4-6(8)5-14)16(9,10,11,12)13/h2-4,14H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDZEDSNZDEAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(pentafluorosulfur)benzyl alcohol typically involves the introduction of the pentafluorosulfur group onto a benzyl alcohol derivative. One common method includes the reaction of 2-methoxybenzyl alcohol with a pentafluorosulfurating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(pentafluorosulfur)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the pentafluorosulfur group or to convert the alcohol group to an alkane.

Substitution: The methoxy group or the pentafluorosulfur group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed depending on the desired substitution.

Major Products Formed

Oxidation: 2-Methoxy-5-(pentafluorosulfur)benzaldehyde or 2-Methoxy-5-(pentafluorosulfur)benzoic acid.

Reduction: 2-Methoxy-5-(pentafluorosulfur)benzyl alkane.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-5-(pentafluorosulfur)benzyl alcohol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(pentafluorosulfur)benzyl alcohol involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding, while the pentafluorosulfur group can engage in unique interactions due to its electronegativity. These interactions can influence the compound’s reactivity and binding affinity with various targets.

Comparison with Similar Compounds

Table 1: Key Properties of 2-Methoxy-5-(pentafluorosulfur)benzyl Alcohol and Analogues

*Estimated molecular weight based on formula.

Electronic and Steric Effects

Electron-Withdrawing Groups (EWGs):

- The SF₅ group in this compound is more electronegative and bulkier than -Cl, -F, or -CF₃ groups in analogues. This increases resistance to nucleophilic attack and may enhance thermal stability.

- In contrast, 2-Fluoro-5-methoxybenzyl alcohol () lacks the steric bulk of SF₅, making it more reactive in coupling reactions.

- 3-Methyl-5-(pentafluorosulfur)benzyl alcohol () has a methyl group at position 3, which may reduce symmetry and alter crystallization behavior compared to the methoxy analogue.

Stability and Reactivity

Thermal Stability:

Solubility:

- The SF₅ group reduces aqueous solubility but enhances lipid solubility, making these compounds suitable for hydrophobic drug delivery systems.

Biological Activity

2-Methoxy-5-(pentafluorosulfur)benzyl alcohol is an organofluorine compound characterized by its unique chemical structure, which includes a methoxy group and a pentafluorosulfur group attached to a benzyl alcohol moiety. This compound has garnered interest in various scientific fields, particularly due to its potential biological activities and applications in drug discovery.

The compound's structure allows it to undergo several chemical reactions, including oxidation, reduction, and substitution. The methoxy group can participate in hydrogen bonding, while the pentafluorosulfur group contributes significantly to the compound's reactivity due to its high electronegativity. These interactions may influence the compound's biological activity by affecting its binding affinity with various molecular targets .

The biological activity of this compound is primarily attributed to its functional groups, which facilitate interactions with biomolecules. The pentafluorosulfur group (SF5) is particularly noteworthy for its stability and unique chemical behavior, which may enhance the compound's efficacy in biological systems .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| 2-Methoxybenzyl alcohol | Methoxy | Moderate antibacterial activity |

| 5-(Pentafluorosulfur)benzyl alcohol | Pentafluorosulfur | Potential enzyme inhibitor |

| 2-Methoxy-5-(trifluoromethyl)benzyl alcohol | Methoxy, Trifluoromethyl | Anticancer properties reported |

This compound is unique due to the combination of both methoxy and pentafluorosulfur groups, which may confer enhanced stability and reactivity compared to other similar compounds .

Case Studies

While direct case studies focusing solely on this compound are scarce, research into related SF5-containing compounds indicates potential therapeutic applications. For example, studies have shown that SF5-substituted molecules can exhibit significant anticancer properties by inducing apoptosis in cancer cells through mitochondrial disruption .

Research Findings

Research indicates that the pentafluorosulfur moiety can enhance the biological properties of organic molecules. This has implications for drug design, particularly in targeting specific enzymes or receptors involved in disease pathways. The stability of the SF5 group under physiological conditions further supports its potential use in therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for preparing 2-Methoxy-5-(pentafluorosulfur)benzyl alcohol with high purity?

Methodological Answer: Synthesis of this compound typically involves:

- Nucleophilic aromatic substitution : Introducing the pentafluorosulfur (SF₅) group via fluorination or sulfur pentafluoride substitution on a pre-functionalized benzyl alcohol derivative.

- Protection/deprotection strategies : Methoxy and alcohol groups may require temporary protection (e.g., using acetyl or trimethylsilyl groups) to avoid side reactions during SF₅ introduction .

- Purification : High-purity isolation is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization in non-polar solvents .

Example Synthetic Pathway:

| Step | Reaction Type | Key Reagents | Purification Method | Yield (%) |

|---|---|---|---|---|

| 1 | Methoxylation | NaOMe, DMF | Extraction | 85 |

| 2 | SF₅ Substitution | SF₅Cl, Pd catalyst | Column Chromatography | 60 |

| 3 | Deprotection | HCl/MeOH | Recrystallization | 90 |

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy :

- FTIR : Confirm O-H stretch (~3300 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and S-F bonds (~740 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 252.17 (C₇H₆F₆OS) .

Advanced Research Questions

Q. What are the challenges in analyzing the electronic effects of the pentafluorosulfur substituent on the reactivity of the benzyl alcohol moiety?

Methodological Answer: The SF₅ group is strongly electron-withdrawing, which:

- Increases acidity of the benzyl alcohol (pKa reduction), enhancing its susceptibility to oxidation or nucleophilic substitution.

- Complicates reaction kinetics : Competing resonance and inductive effects require computational modeling (e.g., DFT) to predict regioselectivity in substitution reactions .

- Experimental validation : Use Hammett plots or kinetic isotope effects to quantify electronic contributions .

Q. How do solvent polarity and reaction conditions influence the oxidation pathways of this compound to its corresponding aldehyde or carboxylic acid?

Methodological Answer:

- Solvent Effects :

- Catalyst Selection : Magnetic nanoparticles (Fe₃O₄) enhance aerobic oxidation efficiency in non-polar solvents (e.g., toluene), achieving >95% aldehyde yield .

Example Optimization Table:

| Solvent | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| DMF | TEMPO/NaOCl | Aldehyde | 92 |

| H₂O/H₂SO₄ | KMnO₄ | Carboxylic Acid | 75 |

| Toluene | Fe₃O₄/O₂ | Aldehyde | 98 |

Q. What methodologies are effective in resolving data contradictions when determining the kinetic parameters of nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Control Experiments : Compare reaction rates under inert vs. ambient conditions to rule out moisture/O₂ interference.

- Isotopic Labeling : Use ¹⁸O-labeled benzyl alcohol to track mechanistic pathways .

- Advanced Analytics :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.